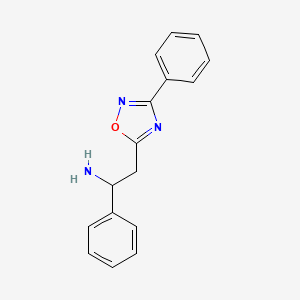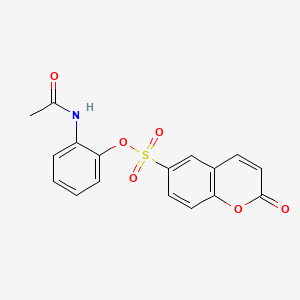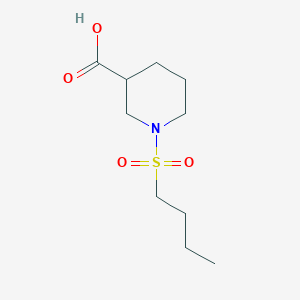![molecular formula C18H29BN2O4S B2631434 1-Pyrrolidineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 756520-86-2](/img/structure/B2631434.png)
1-Pyrrolidineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is used as an organic synthesis material . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C19H24BNO4S . It includes a pyrrolidine ring, an ethanesulfonamide group, and a phenyl group attached to a tetramethyl dioxaborolane group .Physical And Chemical Properties Analysis
This compound appears as a white to purple-brown, crystalline to crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Synthesis and Structural Analysis
- This compound is utilized in the synthesis of boric acid ester intermediates with benzene rings. It's obtained through a three-step substitution reaction and confirmed by various spectroscopic methods and mass spectrometry. The molecular structures are compared using density functional theory (DFT) and X-ray diffraction, indicating consistency between DFT-optimized and crystallographically determined structures. The molecular electrostatic potential and frontier molecular orbitals are also studied, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Crystallographic Properties
- In a study focused on a sulfanilamide derivative containing a boronate ester group, this compound crystallizes in a specific space group, and the Lewis-acid B atom is observed in a trigonal planar environment. The study notes the absence of significant secondary intermolecular interactions (Westcott et al., 2004).
Applications in Polymer Synthesis
- The compound is used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain. These polymers are notable for their solubility in common organic solvents and their potential in various industrial applications (Welterlich et al., 2012).
Boronated Phosphonium Salts
- It's involved in the preparation of boronated triaryl and tetraaryl phosphonium salts. These compounds have applications in the study of cytotoxicity and cellular uptake, particularly in the context of human glioblastoma and canine kidney tubule cells (Morrison et al., 2010).
Electrolyte Additives in Battery Technology
- This compound is also explored as an electrolyte additive for fluoride shuttle batteries. Its structural variants, such as DiOB-Py and DiOB-An, are studied for their impact on fluoride ion conductivity and solubility, which are critical for battery performance (Kucuk & Abe, 2020).
properties
IUPAC Name |
2-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O4S/c1-17(2)18(3,4)25-19(24-17)15-7-9-16(10-8-15)20-26(22,23)14-13-21-11-5-6-12-21/h7-10,20H,5-6,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUZXPWJQZAPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

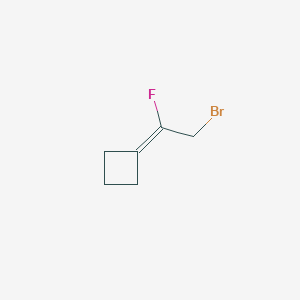
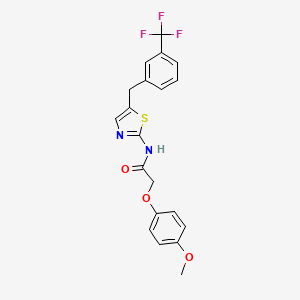
![3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2631353.png)
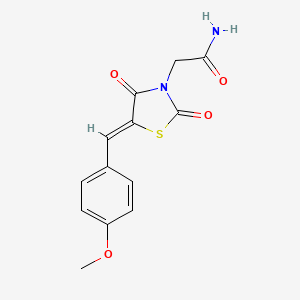
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2631357.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2631364.png)

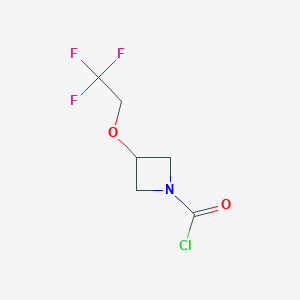
![N-(furan-2-ylmethyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2631369.png)

